molecular formula C20H18N4 B6054447 2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone

2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone

Cat. No. B6054447
M. Wt: 314.4 g/mol
InChI Key: PLNKCLVCNVSXBM-XHQRYOPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone, also known as MIH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MIH is a hydrazone derivative of indole, which is a heterocyclic organic compound that is widely used in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone in antitumor activity is not fully understood. However, it has been suggested that 2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone may induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of key enzymes involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial activity. 2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone has also been shown to modulate the expression of various genes involved in cell signaling and metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone is its easy synthesis and availability. 2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of 2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several potential future directions for research on 2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone. One area of interest is the development of 2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone-based fluorescent probes for the detection of metal ions in biological samples. Another area of interest is the synthesis of 2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone derivatives with improved solubility and bioactivity. Additionally, further studies are needed to elucidate the mechanism of action of 2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone in antitumor activity and to explore its potential applications in other areas, such as drug delivery and materials science.
In conclusion, 2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone is a promising compound that has attracted attention in scientific research due to its potential applications in various fields. Its easy synthesis, stability, and range of biological activities make it a valuable tool for researchers in the fields of medicinal chemistry, biochemistry, and materials science. Further research is needed to fully understand the potential of 2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone and its derivatives in these fields.

Synthesis Methods

2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone can be synthesized using a simple one-step reaction between 2-methylindole-3-carbaldehyde and hydrazine hydrate. The reaction is carried out in methanol at room temperature, and the product is obtained in good yield.

Scientific Research Applications

2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone has been shown to exhibit potent antitumor activity against various cancer cell lines. In biochemistry, 2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone has been used as a fluorescent probe to detect metal ions in biological samples. In materials science, 2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone has been used as a building block to synthesize novel organic materials with interesting optical and electronic properties.

properties

IUPAC Name

(E)-1-(2-methyl-1H-indol-3-yl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-13-17(15-7-3-5-9-19(15)23-13)11-21-22-12-18-14(2)24-20-10-6-4-8-16(18)20/h3-12,23-24H,1-2H3/b21-11+,22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNKCLVCNVSXBM-XHQRYOPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NN=CC3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/N=C/C3=C(NC4=CC=CC=C34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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